methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate
Overview
Description
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a derivative of leucine, which is an essential amino acid that plays a crucial role in protein synthesis. Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate involves its ability to inhibit the activity of proteases. Proteases are enzymes that are involved in the breakdown of proteins, and their activity is essential for many biological processes. By inhibiting the activity of these enzymes, methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit proteases, it has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for further research into its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate in lab experiments is its ability to selectively inhibit the activity of specific proteases. This selectivity allows for more precise manipulation of biological processes and can potentially lead to more effective treatments for diseases. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research.
Future Directions
There are numerous future directions for research into the potential applications of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate. One area of research could focus on its potential use in the treatment of cancer, as proteases play a crucial role in the growth and spread of cancer cells. Another area of research could focus on its potential use in the treatment of viral infections such as HIV, as proteases are also involved in the replication of viruses. Additionally, further research could be conducted into the compound's anti-inflammatory and antioxidant properties, as these properties have potential applications in the treatment of a variety of diseases.
Scientific Research Applications
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of enzymes known as proteases, which are involved in a variety of biological processes. This inhibition has been shown to have potential therapeutic applications in the treatment of diseases such as cancer and HIV.
properties
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)8-13(17(20)23-5)18-16(19)10-12-6-7-14(21-3)15(9-12)22-4/h6-7,9,11,13H,8,10H2,1-5H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAOFICSMGHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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